molecular formula C16H19N3O2 B3833459 N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide

N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide

Cat. No. B3833459
M. Wt: 285.34 g/mol
InChI Key: ONYLEVMOTKLTFC-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide, also known as FMMD, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative, and its chemical formula is C17H19N3O2. FMMD has been used in various studies due to its unique properties, including its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to cell death. N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has also been shown to inhibit the activity of various enzymes, including topoisomerase II and catalase. In addition, N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide in lab experiments is that it is relatively easy to synthesize. N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide is also stable under normal laboratory conditions. However, one of the limitations of using N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide is that it is toxic to cells at high concentrations. Therefore, it is important to use appropriate safety precautions when handling N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide.

Future Directions

There are several future directions for research on N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide. One area of research is to investigate the potential use of N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide as a cancer treatment. Another area of research is to investigate the mechanism of action of N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide in more detail. Additionally, future research could investigate the potential use of N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide in other areas, such as inflammation and oxidative stress.

Scientific Research Applications

N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has been extensively used in scientific research due to its unique properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has been used in studies to investigate the mechanism of action of various cancer drugs, including doxorubicin and cisplatin. N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide has also been used in studies to investigate the role of oxidative stress in cancer development.

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-(3-methylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-13-5-2-6-14(11-13)17-9-3-8-16(20)19-18-12-15-7-4-10-21-15/h2,4-7,10-12,17H,3,8-9H2,1H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYLEVMOTKLTFC-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-furan-2-ylmethylideneamino]-4-(3-methylanilino)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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